![molecular formula C20H25N7O B2431160 3-((1-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline CAS No. 2320215-55-0](/img/structure/B2431160.png)
3-((1-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic heterocycle and is a key structural motif in many biologically active compounds . The pyrazolo[3,4-d]pyrimidine core is attached to a piperidine ring and a tetrahydrocinnoline group through a methoxy bridge.
Molecular Structure Analysis
The compound has a complex structure with multiple rings. The pyrazolo[3,4-d]pyrimidine core is a bicyclic structure containing nitrogen atoms . The piperidine ring is a six-membered ring with one nitrogen atom, and the tetrahydrocinnoline is a bicyclic structure with one aromatic ring and one saturated six-membered ring.科学的研究の応用
- Application : Researchers have investigated its potential as an anticancer agent. In vitro studies have explored its cytotoxic effects on cancer cells, and it may serve as a lead compound for further drug development .
- Citation :
- Application : The compound has been used as a reagent for synthesizing aminothiazoles, which are potential γ-secretase modulators .
- Citation :
- Application : Researchers have explored this compound as a potential JAK2 inhibitor. Its structure suggests activity against JAK2 kinase .
- Citation :
- Application : The compound’s derivatives have been studied as inhibitors of these pathways, potentially impacting fibrosis, inflammation, and tissue repair .
- Citation :
- Application : In silico molecular docking studies have explored the compound’s derivatives as potential antimicrobial agents .
- Citation :
- Application : Researchers have used 1H-pyrazolo[3,4-b]pyridines (including this compound) for a wide range of biological targets. Their diverse structures offer versatility in drug design .
- Citation :
Anticancer Research
γ-Secretase Modulation
JAK2 Inhibition for Myeloproliferative Disorders
TGF-β1 and Active A Signaling Inhibition
Antimicrobial Agents
Biological Targets
将来の方向性
作用機序
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is involved in the transition from the G1 phase, where the cell grows, to the S phase, where DNA replication occurs. Inhibition of CDK2 can halt the cell cycle, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved by the compound binding to the active site of CDK2, preventing it from phosphorylating its substrates. This action results in the halting of the cell cycle, specifically at the G1/S transition .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle control pathway. CDK2 is a key player in the progression of the cell cycle, and its inhibition can lead to cell cycle arrest. This can result in the prevention of cell proliferation, which is particularly beneficial in the context of cancer treatment, where uncontrolled cell division is a hallmark .
Result of Action
The compound has shown significant cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . It has been observed to cause alterations in cell cycle progression and induce apoptosis within cells . Apoptosis, or programmed cell death, is a mechanism that the body uses to get rid of damaged or unwanted cells. Inducing apoptosis in cancer cells can help to control the growth and spread of tumors .
特性
IUPAC Name |
3-[[1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]methoxy]-5,6,7,8-tetrahydrocinnoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7O/c1-26-19-16(11-23-26)20(22-13-21-19)27-8-6-14(7-9-27)12-28-18-10-15-4-2-3-5-17(15)24-25-18/h10-11,13-14H,2-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJKRWDCYVQJTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N3CCC(CC3)COC4=NN=C5CCCCC5=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。